molecular formula C9H16O2 B13466973 2-Methoxy-4,4-dimethylcyclohexan-1-one

2-Methoxy-4,4-dimethylcyclohexan-1-one

Cat. No.: B13466973
M. Wt: 156.22 g/mol
InChI Key: ASADZHYKPMANNB-UHFFFAOYSA-N
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Description

2-Methoxy-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexanone, featuring a methoxy group and two methyl groups attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,4-dimethylcyclohexan-1-one typically involves the alkylation of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.

    Reduction: Formation of 2-methoxy-4,4-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with enzymes or receptors. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethylcyclohexanone
  • 2-Methoxycyclohexanone
  • 4,4-Dimethyl-2-cyclohexen-1-one

Uniqueness

2-Methoxy-4,4-dimethylcyclohexan-1-one is unique due to the presence of both a methoxy group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs. The combination of steric and electronic effects makes it a valuable compound for various applications.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methoxy-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-9(2)5-4-7(10)8(6-9)11-3/h8H,4-6H2,1-3H3

InChI Key

ASADZHYKPMANNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)OC)C

Origin of Product

United States

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